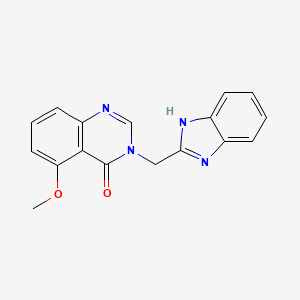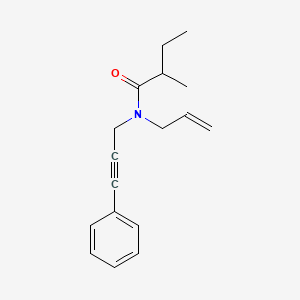![molecular formula C16H14N2O B3803733 [4-(3-Methylquinoxalin-2-yl)phenyl]methanol](/img/structure/B3803733.png)
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol
Descripción general
Descripción
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound this compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methylquinoxalin-2-yl)phenyl]methanol typically involves the condensation of 3-methylquinoxaline with a suitable benzaldehyde derivative, followed by reduction of the resulting intermediate . One common method involves the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions to obtain the desired methanol derivative . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reagents . Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Aplicaciones Científicas De Investigación
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [4-(3-Methylquinoxalin-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), such as VEGFR-2, which play a crucial role in angiogenesis and cancer cell proliferation . By inhibiting these RTKs, the compound disrupts signaling pathways that promote tumor growth and survival . Additionally, the compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
[4-(3-Phenylquinoxalin-2-yl)phenyl]methanol: Similar structure but with a phenyl group instead of a methyl group.
[4-(3-Methylquinoxalin-2-yl)phenyl]amine: Similar structure but with an amine group instead of a hydroxyl group.
[4-(3-Methylquinoxalin-2-yl)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties . The hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry . Additionally, its ability to inhibit specific RTKs and induce apoptosis makes it a promising candidate for anticancer drug development .
Propiedades
IUPAC Name |
[4-(3-methylquinoxalin-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-16(13-8-6-12(10-19)7-9-13)18-15-5-3-2-4-14(15)17-11/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFERCLQQXOKVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(1-methoxyethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3803663.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(tetrahydrofuran-3-yl)propyl]amino}acetamide](/img/structure/B3803671.png)
![3,3-Dimethyl-4-[6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carbonyl]piperazin-2-one](/img/structure/B3803678.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B3803695.png)
![methyl 4-[5-({4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B3803696.png)
![(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B3803709.png)
![[3-Benzyl-1-[[2-(4-chlorophenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanol](/img/structure/B3803714.png)
![(3S,4S)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B3803725.png)
![8-(1,3-benzodioxol-5-ylacetyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3803730.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B3803738.png)
![2-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3803743.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinol](/img/structure/B3803750.png)
